molecular formula C10H14N2O6 B13423864 5-Methyluracil-d8

5-Methyluracil-d8

Cat. No.: B13423864
M. Wt: 266.28 g/mol
InChI Key: DWRXFEITVBNRMK-ITCCUZHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyluracil-d8: is a deuterated form of 5-methyluracil, also known as thymine. Thymine is one of the four nucleobases in the nucleic acid of DNA, represented by the letter T. It pairs with adenine in DNA through two hydrogen bonds, stabilizing the nucleic acid structures . The deuterated form, this compound, is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyluracil-d8 involves the deuteration of 5-methyluracil. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. This process typically involves the use of deuterated solvents and catalysts to facilitate the exchange .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methyluracil-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

Chemistry: 5-Methyluracil-d8 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterated form allows for precise tracking using spectroscopic techniques .

Biology: In biological research, this compound is used to study DNA replication and repair mechanisms. Its incorporation into DNA allows researchers to investigate the effects of deuteration on biological processes .

Medicine: In medical research, this compound is used to develop and test new drugs. Its unique properties make it a valuable tool for studying drug interactions and metabolism .

Industry: In the industrial sector, this compound is used in the production of labeled compounds for various applications, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-Methyluracil-d8 involves its incorporation into DNA. The deuterium atoms replace hydrogen atoms, which can affect the stability and function of the DNA molecule. This modification allows researchers to study the effects of deuteration on DNA structure and function .

Molecular Targets and Pathways: this compound targets DNA and interacts with various enzymes involved in DNA replication and repair. The pathways affected by its incorporation include those related to nucleotide synthesis and DNA polymerase activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterated form, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis using spectroscopic techniques, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

266.28 g/mol

IUPAC Name

6-deuterio-1-[(2R,3R,4S,5R)-3,4-dideuterio-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i1D3,2D,3D2,6D,7D

InChI Key

DWRXFEITVBNRMK-ITCCUZHOSA-N

Isomeric SMILES

[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@]([C@]([C@H](O2)C([2H])([2H])O)([2H])O)([2H])O)C([2H])([2H])[2H]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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